2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide
2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide
Brand Name:
Vulcanchem
CAS No.:
302798-99-8
VCID:
VC0404468
InChI:
InChI=1S/C22H32N2O3/c1-2-3-4-5-6-7-8-9-12-15-23-20(25)16-18-21(26)17-13-10-11-14-19(17)24-22(18)27/h10-11,13-14H,2-9,12,15-16H2,1H3,(H,23,25)(H2,24,26,27)
SMILES:
CCCCCCCCCCCNC(=O)CC1=C(NC2=CC=CC=C2C1=O)O
Molecular Formula:
C22H32N2O3
Molecular Weight:
372.5g/mol
2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide
CAS No.: 302798-99-8
Main Products
VCID: VC0404468
Molecular Formula: C22H32N2O3
Molecular Weight: 372.5g/mol
CAS No. | 302798-99-8 |
---|---|
Product Name | 2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-undecylacetamide |
Molecular Formula | C22H32N2O3 |
Molecular Weight | 372.5g/mol |
IUPAC Name | 2-(2-hydroxy-4-oxo-1H-quinolin-3-yl)-N-undecylacetamide |
Standard InChI | InChI=1S/C22H32N2O3/c1-2-3-4-5-6-7-8-9-12-15-23-20(25)16-18-21(26)17-13-10-11-14-19(17)24-22(18)27/h10-11,13-14H,2-9,12,15-16H2,1H3,(H,23,25)(H2,24,26,27) |
Standard InChIKey | SOWQHJAJLZKQSE-UHFFFAOYSA-N |
Isomeric SMILES | CCCCCCCCCCCNC(=O)CC1=C(NC2=CC=CC=C2C1=O)O |
SMILES | CCCCCCCCCCCNC(=O)CC1=C(NC2=CC=CC=C2C1=O)O |
Canonical SMILES | CCCCCCCCCCCNC(=O)CC1=C(NC2=CC=CC=C2C1=O)O |
PubChem Compound | 3112579 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume